(R)-2-(2-(Bis(3,5-bis(trifluoromethyl)phenyl)phosphanyl)phenyl)-4-(tert-butyl)-4,5-dihydrooxazole
Description
The compound (R)-2-(2-(Bis(3,5-bis(trifluoromethyl)phenyl)phosphanyl)phenyl)-4-(tert-butyl)-4,5-dihydrooxazole (CAS: 2828444-13-7) is a chiral phosphine-containing ligand with a molecular formula of C29H22F12NOP and a molecular weight of 659.45 g/mol . Its structure features a dihydrooxazole ring substituted with a tert-butyl group at the 4-position and a phenyl group at the 2-position. The phenyl group is further functionalized with a phosphanyl moiety bearing two 3,5-bis(trifluoromethyl)phenyl substituents, contributing to significant steric bulk and electron-withdrawing properties. The (R) -configuration at the oxazole ring’s stereocenter enhances its utility in asymmetric catalysis .
Key physicochemical properties include storage requirements under inert atmosphere at 2–8°C, indicating sensitivity to oxidation or moisture. Hazard statements H315 (skin irritation) and H319 (eye irritation) highlight handling precautions . The trifluoromethyl groups improve thermal stability and hydrophobicity, while the phosphanyl group enables coordination to transition metals, making it a candidate for catalytic applications.
Properties
IUPAC Name |
bis[3,5-bis(trifluoromethyl)phenyl]-[2-[(4R)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22F12NOP/c1-25(2,3)23-14-43-24(42-23)21-6-4-5-7-22(21)44(19-10-15(26(30,31)32)8-16(11-19)27(33,34)35)20-12-17(28(36,37)38)9-18(13-20)29(39,40)41/h4-13,23H,14H2,1-3H3/t23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFJKDQRRFAXAO-QHCPKHFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=CC=CC=C2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1COC(=N1)C2=CC=CC=C2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22F12NOP | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally related dihydrooxazole derivatives reveals distinct differences in electronic, steric, and functional properties. Below is a detailed comparison:
Structural and Electronic Properties
Functional and Application Differences
- Catalytic Ligand Utility: The target compound’s phosphanyl group enables strong metal coordination (e.g., Pd, Rh), making it suitable for asymmetric cross-coupling or hydrogenation reactions. In contrast, the pyridinyl derivative lacks a phosphanyl moiety, limiting its use to non-catalytic roles like chiral auxiliaries.
- Solubility and Stability : The trifluoromethyl groups in the target compound enhance hydrophobicity and thermal stability compared to the tert-butyl-dominated compound in , which may exhibit lower solubility in polar solvents.
- Stereochemical Complexity: The tetradentate stereochemistry in allows for precise enantiocontrol in multi-step syntheses, whereas the monodentate configuration of the target compound favors simpler catalytic systems.
Computational Insights
Density functional theory (DFT) studies, such as those employing exact-exchange terms for thermochemical accuracy , predict that the electron-withdrawing trifluoromethyl groups in the target compound lower the LUMO energy, enhancing electrophilic reactivity in metal complexes. Continuum solvation models further suggest that its hydrophobic substituents reduce solvation penalties in non-polar reaction media, improving catalytic efficiency.
Research Findings and Implications
- Steric Effects : The bulky bis(trifluoromethyl)phenyl groups in the target compound create a rigid coordination environment, favoring enantioselectivity in asymmetric catalysis. This contrasts with the more flexible pyridinyl derivative , which shows lower stereochemical control .
- Synthetic Challenges : The stereochemical complexity of requires multi-step enantioselective synthesis, whereas the target compound’s single stereocenter simplifies preparation.
Preparation Methods
Amino Alcohol Preparation
Cyclization to Oxazoline
-
Reagents : Chloroacetyl chloride or trifluoroacetic anhydride.
-
Conditions : Base-mediated cyclization (e.g., K₂CO₃, CH₃CN, reflux).
-
Example :
Phosphine Group Installation
The bis(3,5-bis(trifluoromethyl)phenyl)phosphine group is introduced via palladium- or copper-catalyzed coupling.
Buchwald–Hartwig Amination (Palladium-Catalyzed)
Ullmann Coupling (Copper-Catalyzed)
Grignard Reagent Approach
-
Reagents : PCl₃ followed by bis(3,5-bis(trifluoromethyl)phenyl)Grignard.
-
Conditions : THF, −78°C to room temperature.
-
Limitation : Lower stereochemical control compared to cross-coupling.
Stereochemical Control
The (R)-configuration is enforced during oxazoline formation or via chiral resolution.
Chiral Auxiliary-Mediated Synthesis
Kinetic Resolution
-
Method : Enzymatic or chemical resolution of racemic mixtures.
Purification and Characterization
Purification Techniques
Analytical Data
Comparative Analysis of Methods
Challenges and Optimizations
-
Air sensitivity : Phosphine intermediates require inert atmosphere handling (N₂/Ar).
-
Byproduct formation : Trace P=O impurities removed via NaBH₄ reduction.
-
Solvent choice : Polar aprotic solvents (DMF, DMSO) improve coupling efficiency but complicate purification.
Recent Advances
Q & A
Q. Table 1: Representative Synthetic Conditions
Basic: Which spectroscopic and computational methods are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹⁹F and ³¹P NMR to confirm trifluoromethyl and phosphine environments. For stereochemical analysis, 2D NOESY can resolve diastereomeric interactions .
- X-ray Crystallography : Essential for absolute configuration determination, particularly for the (R)-configured oxazole moiety .
- Computational DFT : Apply hybrid functionals (e.g., B3LYP with exact exchange corrections) to predict electronic properties and compare with experimental NMR shifts . Include solvation models (e.g., COSMO) to simulate solvent effects on reactivity .
Advanced: How can enantioselectivity challenges in synthesizing the (R)-configured oxazole be addressed?
Methodological Answer:
- Chiral Auxiliaries : Use tert-butyl groups to induce steric hindrance during cyclization, favoring the (R)-configuration .
- Asymmetric Catalysis : Employ chiral Pd complexes (e.g., with (R)-BINAP ligands) during coupling steps to enhance enantiomeric excess (ee >90%) .
- Resolution via HPLC : Separate enantiomers using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and validate purity via circular dichroism (CD) .
Advanced: How to resolve contradictions between DFT-predicted and experimental catalytic activity data?
Methodological Answer:
- Functional Selection : Use DFT methods incorporating exact exchange (e.g., B3LYP or M06-2X) to improve thermochemical accuracy for ligand-metal interactions .
- Solvent Corrections : Apply continuum solvation models (e.g., SMD) to account for solvent effects on transition states .
- Experimental Validation : Compare computed activation energies with kinetic studies (e.g., variable-temperature NMR) to identify overlooked intermediates .
Basic: What purification techniques ensure high stereochemical purity post-synthesis?
Methodological Answer:
- Recrystallization : Use ethanol or CHCl₃/petroleum ether (1:2) to isolate crystalline products with minimal racemization .
- Chromatography : Employ gradient elution on silica gel with hexane/ethyl acetate (4:1) for phosphine-containing intermediates .
- Chiral HPLC : For final enantiomeric purification, use Chiralpak AD-H columns with n-hexane/isopropanol (95:5) .
Advanced: How to evaluate environmental persistence using computational models?
Methodological Answer:
- Degradation Pathways : Simulate hydrolysis/oxidation using DFT (M06-2X/6-311+G(d,p)) to predict half-lives in aquatic environments .
- Bioaccumulation Potential : Calculate logP values (e.g., via COSMO-RS) to assess lipid solubility and ecological risks .
- Experimental Cross-Validation : Compare computational predictions with OECD 301F biodegradation assays under controlled lab conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
